

# CAS number 14045-23-9 properties and suppliers

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## Compound of Interest

Compound Name: **3-methylpyridine-4-sulfonic Acid**

Cat. No.: **B078421**

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An In-depth Technical Guide to **3-Methylpyridine-4-sulfonic Acid** (CAS 14045-23-9)

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## Executive Summary

This guide provides a comprehensive technical overview of **3-Methylpyridine-4-sulfonic acid** (CAS No. 14045-23-9), a versatile heterocyclic compound of significant interest to researchers in organic synthesis and drug development. Possessing both a strongly acidic sulfonic acid group and a basic pyridine nitrogen, this molecule exhibits unique amphoteric properties. Its primary applications lie in its role as a robust acid catalyst and as a key intermediate in the synthesis of complex pharmaceutical and agrochemical targets.<sup>[1]</sup> While the compound is commercially available, detailed public-domain literature on specific, validated laboratory protocols and comprehensive spectral characterization is limited. Therefore, this document synthesizes the available data and presents illustrative, principle-based methodologies for its synthesis and application to empower researchers in their work. The causality behind experimental choices is explained to provide a deeper understanding of the compound's reactivity and handling.

## Physicochemical and Spectroscopic Profile

**3-Methylpyridine-4-sulfonic acid** is a stable, high-melting crystalline solid. Its high polarity, conferred by the sulfonic acid group, renders it highly soluble in aqueous media, a property that is instrumental in its purification.<sup>[1]</sup>

## Core Properties

A summary of the key physicochemical properties is presented below.

Property	Value	Source(s)
CAS Number	14045-23-9	[2]
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NO <sub>3</sub> S	[1][2]
Molecular Weight	173.19 g/mol	[1]
IUPAC Name	3-methylpyridine-4-sulfonic acid	-
Appearance	White to off-white crystalline solid	-
Melting Point	> 300 °C	[1]
Solubility	High solubility in water	[1]
Acidity (pKa)	Sulfonic Acid (SO <sub>3</sub> H): ≈ -1.8 (Estimated, strongly acidic)	[1]
Basicity	Pyridine Nitrogen: pKa significantly reduced vs. pyridine	[1]

## Predicted Spectroscopic Features

While a comprehensive, published spectral dataset is not readily available, the structure of **3-Methylpyridine-4-sulfonic acid** allows for the confident prediction of its key spectroscopic signatures. Researchers synthesizing or using this compound can use the following table as a guide for characterization.

Technique	Expected Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aromatic Protons: 3 signals in the aromatic region (approx. <math>\delta</math> 7.5-9.0 ppm). Expect doublet, singlet (or narrow doublet), and doublet patterns corresponding to H-5, H-2, and H-6, respectively.</li><li>- Methyl Protons: 1 singlet (3H) in the aliphatic region (approx. <math>\delta</math> 2.5-3.0 ppm).</li><li>- Acid Proton: 1 broad, exchangeable singlet (1H) for the <math>\text{SO}_3\text{H}</math> proton, often at high chemical shift (<math>&gt;10</math> ppm), which will exchange with <math>\text{D}_2\text{O}</math>.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Aromatic Carbons: 6 distinct signals in the aromatic region (approx. <math>\delta</math> 120-160 ppm), including the carbon bearing the <math>\text{SO}_3\text{H}</math> group (C-4) and the carbon bearing the methyl group (C-3).</li><li>- Methyl Carbon: 1 signal in the aliphatic region (approx. <math>\delta</math> 15-25 ppm).</li></ul>
FT-IR ( $\text{cm}^{-1}$ )	<ul style="list-style-type: none"><li>- O-H Stretch: Broad absorption from <math>\sim 3000 \text{ cm}^{-1}</math> due to the sulfonic acid O-H.</li><li>- C-H Stretch: Aromatic (<math>\sim 3100-3000 \text{ cm}^{-1}</math>) and aliphatic (<math>\sim 2950 \text{ cm}^{-1}</math>).</li><li>- S=O Stretch: Two strong, characteristic absorptions for asymmetric and symmetric stretching, typically in the <math>1250-1120 \text{ cm}^{-1}</math> and <math>1080-1010 \text{ cm}^{-1}</math> regions.</li><li>- C=N, C=C Stretch: Pyridine ring vibrations in the <math>1600-1450 \text{ cm}^{-1}</math> region.</li></ul>

## Synthesis and Purification

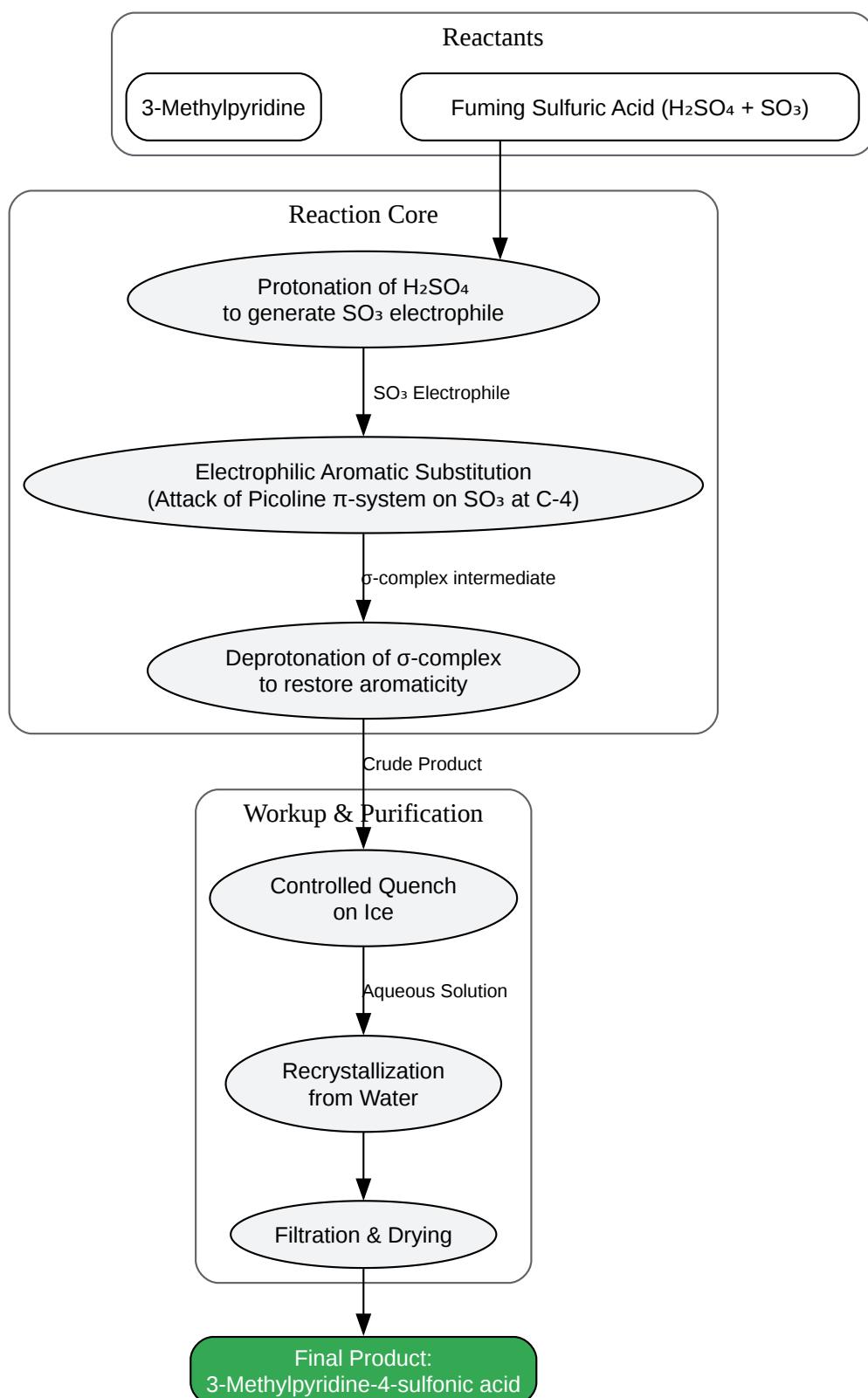
The primary route to **3-Methylpyridine-4-sulfonic acid** is the direct electrophilic aromatic sulfonation of 3-methylpyridine (3-picoline). This reaction is challenging due to the electron-deficient nature of the pyridine ring, which is deactivated towards electrophilic attack.

## Mechanistic Rationale: Directing Group Effects

The regiochemical outcome of the reaction—sulfonylation at the 4-position—is a classic example of competing directing group effects.

- Pyridine Nitrogen: The nitrogen atom is strongly electron-withdrawing and deactivating. For electrophilic attack on the pyridinium ion (which exists in the strongly acidic medium), it acts as a meta-director.
- Methyl Group (C-3): The methyl group is weakly electron-donating and activating. It acts as an ortho-, para--director.

The reaction requires harsh conditions (high temperatures and fuming sulfuric acid, or oleum) to proceed. Under these forcing conditions, the activating effect of the methyl group directs the incoming electrophile ( $\text{SO}_3$ ) to its para position (C-4), overcoming the inherent deactivation of the ring. Substitution at C-4 is also sterically less hindered than at C-2 (ortho to the methyl group).



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Caption: Synthesis workflow for **3-Methylpyridine-4-sulfonic acid**.

## Illustrative Synthesis Protocol

Disclaimer: This protocol is an illustrative example based on established principles for pyridine sulfonation. It has not been directly copied from a peer-reviewed source for this specific molecule. Researchers must conduct their own risk assessment and optimization.

Objective: To synthesize **3-Methylpyridine-4-sulfonic acid** from 3-methylpyridine.

### Materials:

- 3-methylpyridine (3-picoline)
- Fuming sulfuric acid (20% SO<sub>3</sub>, Oleum)
- Deionized water
- Ice

### Procedure:

- Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube.
- Charge Reagents: Carefully charge the flask with 3-methylpyridine (e.g., 0.5 mol). Begin vigorous stirring and cool the flask in an ice-water bath.
- Addition of Oleum: Slowly add fuming sulfuric acid (e.g., 1.5 mol, 3 equivalents) via the dropping funnel over 1-2 hours. Causality: This slow, cooled addition is critical to manage the highly exothermic reaction between the base (picoline) and the strong acid.
- Heating: After the addition is complete, replace the ice bath with a heating mantle. Heat the reaction mixture to 220-240 °C for 24 hours. Causality: High thermal energy is required to overcome the activation energy for the sulfonation of the deactivated pyridine ring.
- Cooling and Quenching: After 24 hours, turn off the heat and allow the mixture to cool to below 100 °C. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with efficient stirring.

**Causality:** This quench must be done slowly and with extreme caution, as the dilution of concentrated sulfuric acid is intensely exothermic.

- **Purification by Recrystallization:** The product should crystallize from the acidic aqueous solution upon cooling.
  - Collect the crude solid by vacuum filtration.
  - To purify, dissolve the crude solid in a minimum amount of boiling deionized water.
  - Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. **Causality:** This process leverages the high water solubility of the product at elevated temperatures and lower solubility at cold temperatures to separate it from impurities.
- **Isolation:** Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum to a constant weight.

## Application as a Solid Acid Catalyst

The strong Brønsted acidity of the sulfonic acid group makes **3-Methylpyridine-4-sulfonic acid** an excellent candidate for a solid acid catalyst. Unlike liquid acids like  $\text{H}_2\text{SO}_4$ , it is non-volatile and can be easily separated from a reaction mixture by simple filtration, facilitating product purification and potential catalyst recycling.

## Illustrative Protocol: Fischer Esterification

**Disclaimer:** This is a representative protocol illustrating how this compound would be used in a typical acid-catalyzed reaction.

**Objective:** To catalyze the formation of ethyl acetate from ethanol and acetic acid.

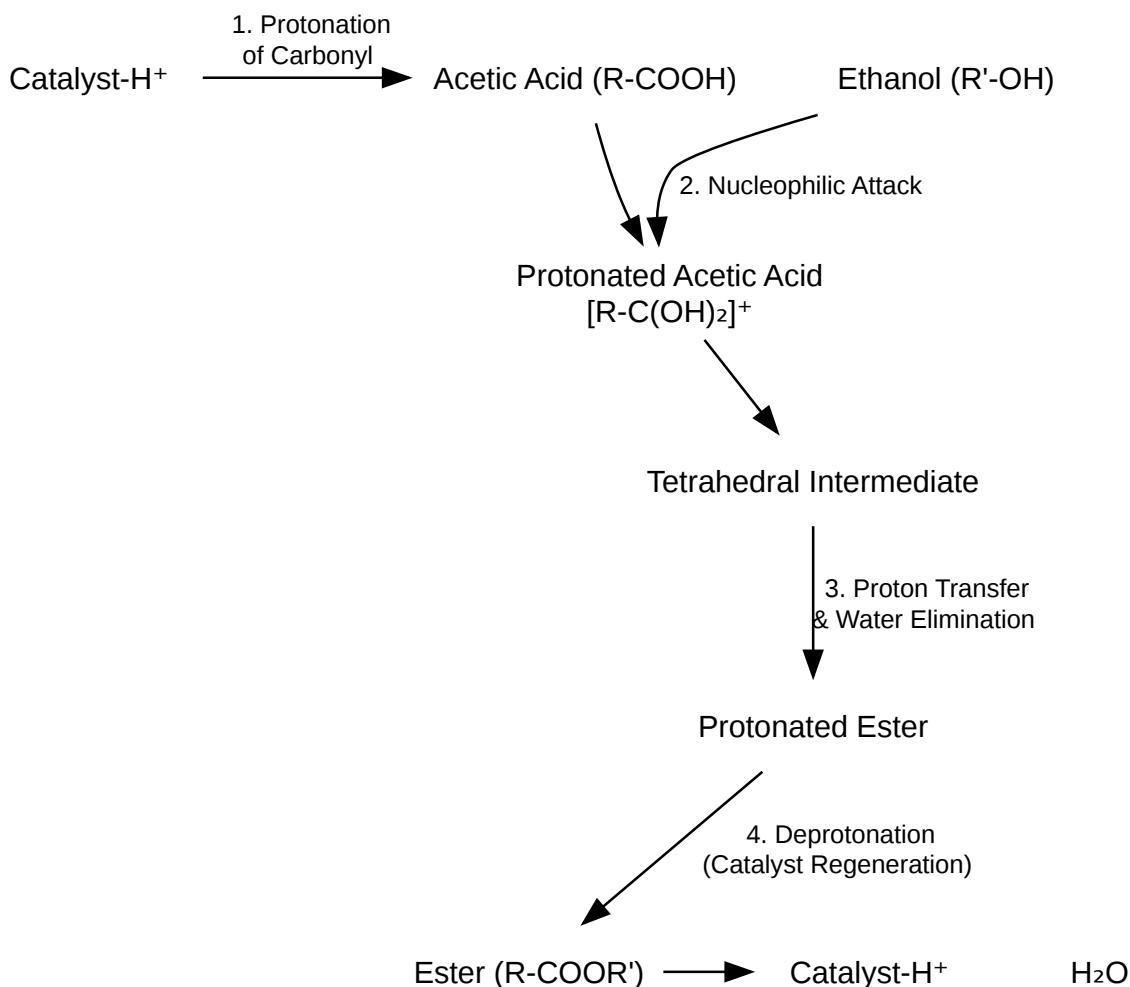
**Materials:**

- Glacial acetic acid
- Ethanol (absolute)

- **3-Methylpyridine-4-sulfonic acid** (catalyst)
- Anhydrous sodium sulfate
- Saturated sodium bicarbonate solution

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add glacial acetic acid (e.g., 1.0 mol), ethanol (e.g., 1.2 mol), and **3-Methylpyridine-4-sulfonic acid** (e.g., 0.05 mol, 5 mol%). **Causality:** Ethanol is used in slight excess to shift the equilibrium towards the product side, according to Le Châtelier's principle.
- Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be removed by vacuum filtration.
- Workup:
  - Transfer the filtrate to a separatory funnel.
  - Wash the organic layer sequentially with deionized water and then carefully with saturated sodium bicarbonate solution until effervescence ceases. **Causality:** The bicarbonate wash neutralizes any remaining acidic catalyst and the excess acetic acid starting material.
  - Wash again with brine (saturated NaCl solution).
  - Dry the organic layer (ethyl acetate) over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the purified product.

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Caption: Catalytic cycle for Fischer esterification using a solid acid catalyst.

## Safety, Handling, and Procurement

### Hazard Profile

**3-Methylpyridine-4-sulfonic acid** is classified as an irritant. The toxicological properties have not been fully investigated.

- Acute Effects: May be harmful by ingestion or inhalation. Causes irritation to the skin, eyes, and mucous membranes of the upper respiratory tract.[2]
- Incompatibilities: Reacts with strong oxidizing agents, strong acids, and strong bases.[2]

- Hazardous Decomposition: Emits toxic fumes of carbon oxides (CO, CO<sub>2</sub>), nitrogen oxides (NO<sub>x</sub>), and sulfur oxides (SO<sub>x</sub>) under fire conditions.[2]

## Handling and Storage

Standard laboratory precautions for handling chemical irritants should be employed.

- Always use in a well-ventilated chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Avoid breathing dust.
- Store in a cool, dry place in a tightly sealed container.

## Selected Suppliers

This compound is available from several fine chemical suppliers. Researchers should request a Safety Data Sheet (SDS) from their chosen vendor.

- Matrix Scientific (USA)[2]
- Novasyn Organics (India)
- Simagchem Corporation (China)
- Fox Chemicals GmbH (Germany)

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Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy 3-methylpyridine-4-sulfonic Acid | 14045-23-9 [smolecule.com]

- 2. matrixscientific.com [matrixscientific.com]
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